molecular formula C12H18N2O4 B6601571 tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1160248-04-3

tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B6601571
CAS RN: 1160248-04-3
M. Wt: 254.28 g/mol
InChI Key: LYRUPMYBUYIGGC-UHFFFAOYSA-N
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Description

Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (TBDDC) is a bifunctional organic compound that has been widely studied for its potential applications in chemical synthesis, scientific research, and drug development. The compound was first synthesized in 1965 by the reaction of tert-butyl alcohol and ethyl acetoacetate. Since then, TBDDC has been used in a variety of applications due to its unique structure and properties.

Mechanism of Action

Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a bifunctional compound that can act as both a nucleophile and an electrophile. In its nucleophilic form, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can act as a Lewis acid, which can form covalent bonds with electron-rich species. In its electrophilic form, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can act as a Lewis base, which can form covalent bonds with electron-deficient species.
Biochemical and Physiological Effects
tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been found to have a variety of biochemical and physiological effects. In particular, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In addition, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been found to have anti-inflammatory, antioxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it has a wide range of applications. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate in laboratory experiments. For example, it is not soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has the potential to be used in a variety of applications, including drug development, chemical synthesis, and scientific research. In the future, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate could be used in the development of new pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. In addition, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate could be used in the synthesis of new polymers and dyes. Furthermore, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate could be used in the development of new organometallic compounds, such as palladium-catalyzed cross-coupling reactions. Finally, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate could be used in the development of new catalysts and ligands for use in chemical synthesis.

Synthesis Methods

The synthesis of tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is relatively simple and straightforward. The reaction of tert-butyl alcohol and ethyl acetoacetate in the presence of an acid catalyst yields tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate as the major product. The reaction is typically carried out at a temperature of 80-90°C, with a reaction time of 2-3 hours. The reaction can be monitored by thin layer chromatography (TLC).

Scientific Research Applications

Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been widely used in scientific research due to its unique structure and properties. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. In addition, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been used in the synthesis of various organometallic compounds, such as palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-7-4-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUPMYBUYIGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

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